molecular formula C13H12N4S B5002480 2-{[(6-methyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole

2-{[(6-methyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole

Cat. No.: B5002480
M. Wt: 256.33 g/mol
InChI Key: OIFNWPPYTLYSBG-UHFFFAOYSA-N
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Description

Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are integral parts of DNA and RNA and impart diverse pharmacological properties . Benzimidazoles are a class of heterocyclic aromatic organic compounds. This bicyclic compound consists of the fusion of benzene and imidazole .


Synthesis Analysis

The synthesis of such compounds often involves cyclization processes or domino reactions . For instance, the synthesis of thioxopyrimidines and their condensed analogs is often based on [3+3], [4+2], or [5+1] heterocyclization reactions .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be diverse, depending on the functional groups present in the molecule. Pyrimidines, for instance, can undergo a variety of reactions due to the presence of nitrogen atoms and the aromatic ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its exact structure. Generally, pyrimidines are much weaker bases than pyridine and are soluble in water .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For instance, many pyrimidine derivatives exhibit significant biological activity, such as anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial effects .

Future Directions

The future directions in the research of such compounds could involve the development of new synthetic methods, exploration of their biological activities, and their potential use in the development of new drugs .

Properties

IUPAC Name

2-[(6-methylpyrimidin-4-yl)sulfanylmethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4S/c1-9-6-13(15-8-14-9)18-7-12-16-10-4-2-3-5-11(10)17-12/h2-6,8H,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFNWPPYTLYSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)SCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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